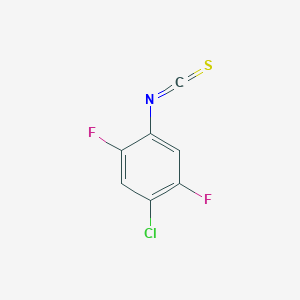
4-Chloro-2,5-difluorophenylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,5-difluorophenylisothiocyanate is an organic compound with the molecular formula C7H2ClF2NS and a molecular weight of 205.61 g/mol It is a derivative of phenylisothiocyanate, characterized by the presence of chlorine and fluorine atoms on the benzene ring
Méthodes De Préparation
The synthesis of 4-Chloro-2,5-difluorophenylisothiocyanate typically involves the reaction of 4-chloro-2,5-difluoroaniline with thiophosgene. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the isothiocyanate group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4-Chloro-2,5-difluorophenylisothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: It can react with alkenes and alkynes in the presence of catalysts to form addition products.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-2,5-difluorophenylisothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins and peptides through the formation of thiourea linkages, aiding in the study of protein structure and function.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 4-Chloro-2,5-difluorophenylisothiocyanate exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chloro-2,5-difluorophenylisothiocyanate include other phenylisothiocyanates with different substituents on the benzene ring, such as:
- 4-Chlorophenylisothiocyanate
- 2,5-Difluorophenylisothiocyanate
- 4-Fluorophenylisothiocyanate
The uniqueness of this compound lies in the combination of chlorine and fluorine substituents, which can influence its reactivity and the types of interactions it can participate in. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H2ClF2NS |
|---|---|
Poids moléculaire |
205.61 g/mol |
Nom IUPAC |
1-chloro-2,5-difluoro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NS/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H |
Clé InChI |
FZICMKIORMLMJX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


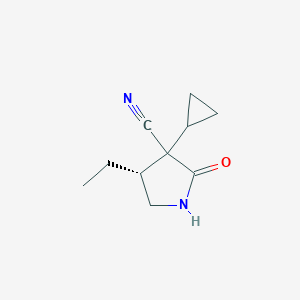
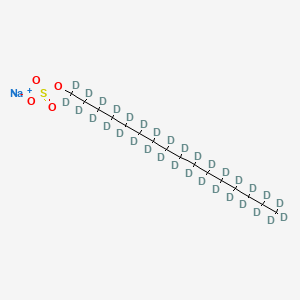
![(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-2-(diethylamino)-3-(4-nitrophenyl)propanoyl]pentanamide](/img/structure/B13905467.png)
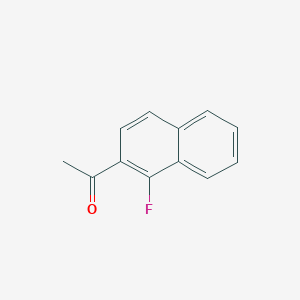
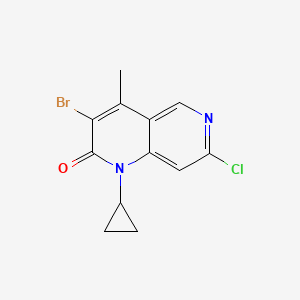
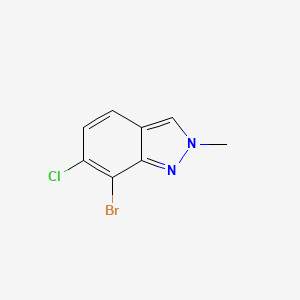
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
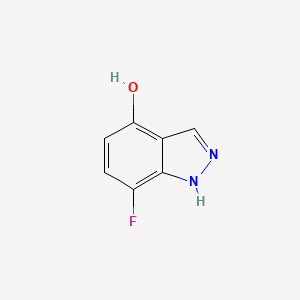
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)
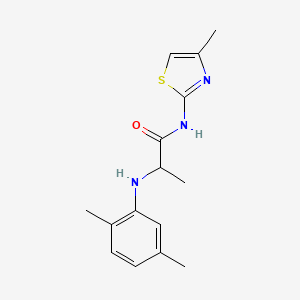
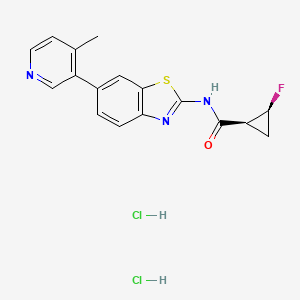
![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)
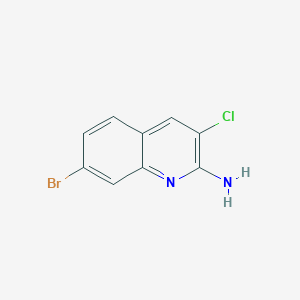
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)
